molecular formula C18H15NO4S B2794905 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034405-35-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2794905
CAS No.: 2034405-35-9
M. Wt: 341.38
InChI Key: MNBCJMRAMKTBEG-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a benzo[d][1,3]dioxole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate alkyne under acidic conditions.

    Introduction of the Hydroxyethyl Group: The benzo[b]thiophene intermediate is then reacted with an epoxide, such as ethylene oxide, in the presence of a base to introduce the hydroxyethyl group.

    Formation of the Benzo[d][1,3]dioxole Ring: This step involves the cyclization of a catechol derivative with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Coupling Reaction: Finally, the benzo[b]thiophene and benzo[d][1,3]dioxole intermediates are coupled through an amide bond formation using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s aromatic rings and functional groups make it a candidate for the development of organic electronic materials.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyethyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-4-carboxamide
  • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-6-carboxamide

Uniqueness

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of the benzo[b]thiophene and benzo[d][1,3]dioxole rings provides a distinct electronic structure that can be advantageous in various applications.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-14(13-9-24-17-4-2-1-3-12(13)17)8-19-18(21)11-5-6-15-16(7-11)23-10-22-15/h1-7,9,14,20H,8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBCJMRAMKTBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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